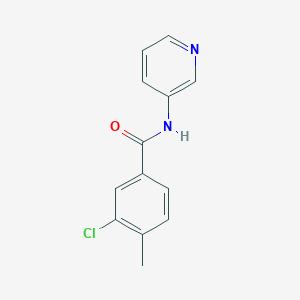

3-chloro-4-methyl-N-3-pyridinylbenzamide

Description

3-Chloro-4-methyl-N-3-pyridinylbenzamide is a benzamide derivative featuring a chloro group at the 3-position, a methyl group at the 4-position of the benzene ring, and a 3-pyridinyl substituent on the amide nitrogen. This compound’s structural framework is characteristic of small molecules designed for pharmaceutical applications, particularly in kinase inhibition or receptor modulation.

Properties

IUPAC Name |

3-chloro-4-methyl-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c1-9-4-5-10(7-12(9)14)13(17)16-11-3-2-6-15-8-11/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDIKKQLZZQCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640943 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and inferred physicochemical properties of 3-chloro-4-methyl-N-3-pyridinylbenzamide and related analogs:

Key Observations

Substituent Position and Electronic Effects: The 3-chloro substitution in the target compound contrasts with 2-chloro isomers (e.g., ’s 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide), where positional differences may alter steric interactions and electronic distribution . Electron-withdrawing groups (e.g., NO₂ in ) increase reactivity and polarity compared to the electron-donating methyl group in the target compound .

Sulfonyl groups (e.g., ) improve solubility in polar solvents due to their strong hydrogen-bonding capacity .

Biological Activity Implications :

- Pyrimidine and oxazolo-pyridine moieties ( and ) introduce planar aromatic systems, favoring interactions with kinase ATP-binding pockets .

- The azepane ring in adds conformational flexibility, which may optimize binding to larger enzyme active sites .

Research Findings and Limitations

While the provided evidence lacks explicit pharmacological data, structural analysis suggests:

- Kinase Inhibition Potential: The pyridinyl and pyrimidinyl derivatives (e.g., ) are common in kinase inhibitors like imatinib analogs, implying similar applications for the target compound .

- Metabolic Stability : Compounds with trifluoromethyl or sulfonyl groups () may exhibit longer half-lives due to resistance to oxidative metabolism .

Limitations : Empirical data on binding affinities, toxicity, or pharmacokinetics are absent in the provided sources. Further experimental validation is required.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-4-methyl-N-3-pyridinylbenzamide, and how are intermediates characterized?

The synthesis typically involves coupling a chlorinated benzoyl chloride derivative with a substituted pyridinylamine. Key steps include:

- Amide bond formation : Reacting 3-chloro-4-methylbenzoyl chloride with 3-aminopyridine in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Intermediate characterization : ¹H/¹³C NMR confirms regioselectivity, while mass spectrometry validates molecular weight .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- NMR spectroscopy : ¹H NMR identifies aromatic proton environments (δ 7.2–8.5 ppm for pyridine and benzene rings), and ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons .

- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ at m/z 287.0584 for C₁₄H₁₂ClN₂O) .

- IR spectroscopy : Detects amide C=O stretching (~1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Molecular docking : Use software like AutoDock Vina to simulate binding to bacterial enzymes (e.g., AcpS-PPTase), which are critical in fatty acid biosynthesis. The chloro and pyridinyl groups may occupy hydrophobic pockets, while the amide forms hydrogen bonds with catalytic residues .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize targets with low RMSD values (<2 Å) .

- Pharmacophore mapping : Align structural features (e.g., chloro-substituted aryl rings) with known inhibitors of kinase or protease enzymes .

Q. What strategies resolve contradictions in reported biological activities of similar benzamide derivatives?

- Dose-response analysis : Compare IC₅₀ values across studies to identify concentration-dependent effects. For example, discrepancies in antibacterial activity may arise from variations in bacterial strain susceptibility or assay conditions (e.g., nutrient broth vs. agar diffusion) .

- Metabolite profiling : Use LC-MS to detect hydrolyzed products (e.g., free pyridine or chlorobenzoic acid) that may contribute to off-target effects .

- Structural analogs : Synthesize derivatives (e.g., replacing Cl with CF₃) to isolate contributions of specific substituents to bioactivity .

Methodological Considerations

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency compared to CH₂Cl₂, but may require lower temperatures (0–5°C) to minimize side reactions .

- Catalyst selection : Additives like DMAP (4-dimethylaminopyridine) accelerate acylation by stabilizing the reactive intermediate .

- In-situ monitoring : Use TLC (Rf ~0.5 in 1:1 EtOAc/hexane) or inline IR to track reaction progress and terminate at maximum conversion .

Q. What analytical approaches validate the purity of this compound in complex matrices?

- HPLC-DAD : A C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (60:40, 1 mL/min) resolves the compound (retention time ~8.2 min) from byproducts. Purity ≥98% is confirmed by UV absorption at 254 nm .

- Elemental analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., C 58.65%, H 4.21%, N 9.76%, Cl 12.34%) .

Data Interpretation and Contradictions

Q. How should researchers address conflicting data on the compound’s solubility and stability?

- Solvent screening : Test solubility in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and PBS (<1 mg/mL) using nephelometry. Low aqueous solubility may necessitate formulation with cyclodextrins .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the amide bond under acidic conditions (pH <3) is a major degradation pathway .

Q. What experimental controls are critical for assessing the compound’s enzyme inhibition efficacy?

- Positive controls : Compare to known AcpS-PPTase inhibitors like triclosan .

- Negative controls : Include reactions without ATP or cofactors to rule out nonspecific binding .

- Blind assays : Use scrambled peptide substrates to confirm target specificity in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.